molecular formula C8H11N3 B1419509 5,6,7,8-Tetrahydroquinazolin-4-amine CAS No. 200412-97-1

5,6,7,8-Tetrahydroquinazolin-4-amine

カタログ番号 B1419509
CAS番号: 200412-97-1
分子量: 149.19 g/mol
InChIキー: JNNNEXWZHCXUOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydroquinazolin-4-amine is a chemical compound with the CAS Number: 200412-97-1 . It has a molecular weight of 149.2 .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinazolin-4-amine consists of a total of 40 bond(s). There are 19 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), and 1 Pyrimidine(s) .

科学的研究の応用

Inhibition of Dihydrofolate Reductase and Antitumor Activities

5,6,7,8-Tetrahydroquinazolin-4-amine derivatives have been studied as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds show promise as antitumor agents. For example, a specific derivative demonstrated high inhibitory activity against the growth of T. gondii cells in culture, and some analogues inhibited the growth of tumor cells effectively (Gangjee et al., 1995).

Synthesis and Spectroscopic Studies

The compound and its derivatives have been synthesized using one-pot multicomponent reactions (MCRs), offering a more efficient method than conventional multistep organic reactions. This synthesis method is advantageous in terms of time and resource efficiency. The synthesized compounds have been characterized using various spectroscopic techniques and evaluated for their antibacterial activity (Tugcu & Turhan, 2018).

Development of Novel Anticancer Agents

A study on the synthesis of 4-tetrazolyl-3,4-dihydroquinazolines reported a new one-pot preparation method. These derivatives demonstrated potential as anticancer agents, with one compound showing significant inhibition of breast cancer cells (Xiong et al., 2022).

Exploration as Thrombin Inhibitors

Research on 5,6,7,8-tetrahydroquinazoline and its derivatives explored their potential as thrombin inhibitors. These compounds were synthesized as non-covalent inhibitors, and their binding modes and selectivities were studied, demonstrating significant biological activity (Peterlin-Masic et al., 2003).

Potential as Apoptosis Inducers

Further research identified 4-anilinoquinazolines, including 5,6,7,8-tetrahydroquinazoline derivatives, as potent apoptosis inducers. These compounds were found to be efficacious in cancer treatment, with one derivative showing excellent blood-brain barrier penetration and effectiveness in breast cancer models (Sirisoma et al., 2009).

特性

IUPAC Name

5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNNEXWZHCXUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroquinazolin-4-amine
Reactant of Route 3
5,6,7,8-Tetrahydroquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
5,6,7,8-Tetrahydroquinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
5,6,7,8-Tetrahydroquinazolin-4-amine
Reactant of Route 6
5,6,7,8-Tetrahydroquinazolin-4-amine

Citations

For This Compound
25
Citations
B Selvakumar, KP Elango - Research on Chemical Intermediates, 2017 - Springer
A series of six novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various …
Number of citations: 3 link.springer.com
KN Sedenkova, EV Dueva, EB Averina… - Organic & …, 2015 - pubs.rsc.org
Tick-borne encephalitis virus (TBEV) belonging to Flavivirus genus causes severe infection in humans. The search for therapeutically relevant compounds targeting TBEV requires the …
Number of citations: 43 pubs.rsc.org
B Selvakumar, N Gujjar, M Subbiah… - Medicinal Chemistry …, 2018 - Springer
A series of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives has been synthesized and characterized using …
Number of citations: 6 link.springer.com
CJ Fang, L Gui, X Zhang, DR Moen, K Li… - …, 2015 - Wiley Online Library
We previously found that p97 ATPase inhibitors 2‐(2‐amino‐1H‐benzo[d]imidazol‐1‐yl)‐N‐benzyl‐8‐methoxyquinazolin‐4‐amine (ML240) and 2‐(2H‐benzo[b][1,4]oxazin‐4(3H)‐yl)‐…
L Gui, X Zhang, K Li, KJ Frankowski, S Li… - …, 2016 - Wiley Online Library
We previously found that the p97 cofactor, p47, significantly decreased the potency of some ATP‐competitive p97 inhibitors such as ML240 [2‐(2‐amino‐1H‐benzo[d]imidazol‐1‐yl)‐N‐…
KN Sedenkova, DN Leschukov, YK Grishin, NA Zefirov… - Pharmaceuticals, 2023 - mdpi.com
Tubulin-targeting agents attract undiminished attention as promising compounds for the design of anti-cancer drugs. Verubulin is a potent tubulin polymerization inhibitor, binding to …
Number of citations: 6 www.mdpi.com
HJ Zhou, J Wang, B Yao, S Wong, S Djakovic, B Kumar… - 2015 - ACS Publications
The AAA-ATPase p97 plays vital roles in mechanisms of protein homeostasis, including ubiquitin–proteasome system (UPS) mediated protein degradation, endoplasmic reticulum-…
Number of citations: 179 pubs.acs.org
TF Chou, K Li, KJ Frankowski, FJ Schoenen… - …, 2013 - Wiley Online Library
To discover more potent p97 inhibitors, we carried out a structure–activity relationship study of the quinazoline scaffold previously identified from our HTS campaigns. Two improved …
TF Chou, K Li, BE Nordin, P Porubsky… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
2. Materials and Methods Chemicals used in this study were MG132 (Enzo Life Sciences), and staurosporine (LC Laboratories), cycloheximide (EMD Bioscience) and bortezomib (LC …
Number of citations: 7 www.ncbi.nlm.nih.gov
JA Ortega, JM Arencibia, E Minniti… - Journal of medicinal …, 2020 - ACS Publications
We disclose a novel class of 6-amino-tetrahydroquinazoline derivatives that inhibit human topoisomerase II (topoII), a validated target of anticancer drugs. In contrast to topoII-targeted …
Number of citations: 16 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。